molecular formula C13H15Cl2F3N2O2 B12522366 3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate CAS No. 828928-34-3

3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate

Cat. No.: B12522366
CAS No.: 828928-34-3
M. Wt: 359.17 g/mol
InChI Key: RLOFBQASQJAFDK-UHFFFAOYSA-N
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Description

3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate is a tertiary amine derivative featuring a pyrrolidine core substituted with a 3,4-dichlorobenzyl group and a trifluoroacetate counterion. The compound’s structure combines a nitrogen-containing heterocycle with halogenated aromaticity, a design motif common in ligands targeting central nervous system (CNS) receptors and ion channels. The trifluoroacetate salt enhances solubility and stability, critical for pharmacokinetic optimization .

Properties

CAS No.

828928-34-3

Molecular Formula

C13H15Cl2F3N2O2

Molecular Weight

359.17 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H14Cl2N2.C2HF3O2/c12-10-2-1-8(5-11(10)13)6-15-4-3-9(14)7-15;3-2(4,5)1(6)7/h1-2,5,9H,3-4,6-7,14H2;(H,6,7)

InChI Key

RLOFBQASQJAFDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dichlorophenyl group to a more reduced state.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more reduced derivatives of the compound.

Scientific Research Applications

3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and dichlorophenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. The trifluoroacetate moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacokinetic Considerations

  • Solubility : The trifluoroacetate salt likely enhances bioavailability relative to neutral urea analogs (BTdCPU) or dihydrobromide salts (BD 1008) .
  • Metabolism : Trifluoroacetate may degrade to trifluoroacetic acid, necessitating toxicity studies absent in dihydrobromide analogs .

Biological Activity

3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by its pyrrolidine backbone, which is modified with a dichlorophenyl group and a trifluoroacetate moiety. The structural formula can be represented as follows:

C12H12Cl2F3N Trifluoroacetate of 3 Pyrrolidinamine \text{C}_12\text{H}_{12}\text{Cl}_2\text{F}_3\text{N}\quad \text{ Trifluoroacetate of 3 Pyrrolidinamine }

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The presence of the trifluoroacetate group may enhance the solubility and bioavailability of the compound, potentially contributing to its antimicrobial efficacy.

The mechanism by which 3-pyrrolidinamine derivatives exert their biological effects often involves interaction with bacterial cell walls or inhibition of key metabolic pathways. For example, compounds similar to 3-pyrrolidinamine have been noted to inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . Additionally, some studies suggest that the incorporation of nitrogen heteroatoms in the structure can significantly improve antimicrobial activity .

Case Study 1: Antibiofilm Activity

A recent study investigated the antibiofilm properties of pyrrolidine derivatives in combination with traditional antibiotics. The results demonstrated that certain pyrrolidine compounds could synergistically enhance the effectiveness of vancomycin against biofilm-forming bacteria. Specifically, dimeric forms showed a fourfold reduction in minimum biofilm eradication concentration (MBEC) when combined with sub-MBEC levels of vancomycin . This finding suggests potential applications in treating chronic infections where biofilms pose significant therapeutic challenges.

Case Study 2: Toxicity and Environmental Impact

The trifluoroacetate component has raised concerns regarding environmental toxicity. A comprehensive review highlighted the risks associated with trifluoroacetic acid and its salts, emphasizing their persistence in the environment and potential adverse effects on aquatic ecosystems . Understanding these risks is crucial for evaluating the overall safety profile of compounds containing this moiety.

Data Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AntibiofilmSynergistic effect with vancomycin
Environmental ToxicityConcerns about persistence and toxicity

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